喹诺霉素

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

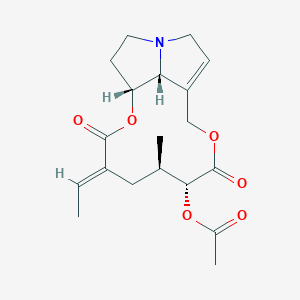

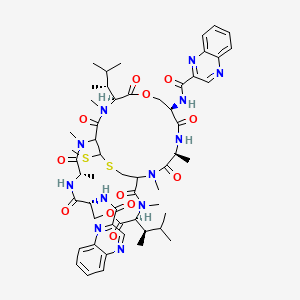

Quinomycin, also known as Echinomycin, is a peptide antibiotic . It is a dimer of two peptides creating a cyclic structure. It contains a bicyclic aromatic chromophore that is attached to the dimerized cyclic peptide core and a thioacetal bridge . It intercalates into DNA at two specific sites, thereby blocking the binding of hypoxia-inducible factor 1 alpha (HIF1alpha) . Quinomycins are cyclic octapeptides that belong to a family of quinoxaline . The class of compounds showed several biological activities, reportedly being antimicrobial, antiviral, insecticidal, and antitumor .

Synthesis Analysis

The biosynthesis of Echinomycin starts with molecule QC. L-tryptophan is the precursor for QC and its biosynthesis parallels the first stage of nikkomycin biosynthesis . After QC is biosynthesized, the adenylation domain-containing Ecm1 activates and transfers QC to FabC using the fatty acid biosynthesis acyl carrier protein (ACP). The first module, Ecm6 accepts the QC-SFabC as the starter unit .Molecular Structure Analysis

The structures of these compounds were elucidated through MS and NMR spectroscopic analysis . The structure-activity relationship indicated that the sulfoxide group in N-methylcysteine of quinomycins would significantly decrease the antibacterial and cytotoxic activities .Chemical Reactions Analysis

In the course of bioactive screening and UPLC-MS/MS analysis for microbial metabolites, a Streptomyces strain was found to produce structural analogues with strong antimicrobial activities and cytotoxicity against cancer cell lines . Two of these structural analogues were not found through SciFinder molecular search, so a chemical investigation of the actinomycete strain was started .Physical And Chemical Properties Analysis

Quinomycin has a molecular formula of C51H64N12O12S2 . More detailed physical and chemical properties are not available in the search results.科学研究应用

- 喹诺霉素因其抑制肿瘤的效力而受到认可,这归因于其插入 DNA 的结构单元,从而抑制 DNA 复制和转录 (邓等人,2014 年).

- 它们已被用于生产抗肿瘤抗生素依奇霉素和 SW-163D,并通过工程化生物合成途径产生具有增强生物活性的衍生物 (Y. Hirose 等,2011 年).

- 来自喹喔啉家族的喹诺霉素 C 和三奥霉素抗生素展示了与 DNA 的双功能插入活性,影响 DNA 结构并影响 DNA-蛋白质相互作用 (J. S. Lee 和 M. Waring,1978 年).

- 喹诺霉素 A 及其衍生物已显示出显着的抗疟疾活性,其 IC50 值远低于抗疟疾药物氯喹,表明它们作为有效抗疟疾剂的潜力 (H. Hayase 等,2015 年).

- 从链霉菌属 LS298 中分离出的依奇霉素(喹诺霉素 A)的一个新类似物喹诺霉素 G,展示出显着的抗肿瘤活性,尤其对 Jurkat 细胞系(人 T 细胞白血病) (Xin Zhen 等,2015 年).

- 依奇霉素(喹诺霉素 A)已被研究用于靶向递送至癌细胞中,使用适体功能化的 pH 敏感脂质体,与非功能化脂质体相比,显示出增强的抗增殖作用 (Zainab Lafi 等,2021 年).

安全和危害

Quinomycin is classified as toxic. It is advised to handle it only if trained and familiar with handling potent active pharmaceutical ingredients. It is a moderate to severe irritant to the skin and eyes . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, avoid contact with skin and eyes, and use personal protective equipment .

未来方向

There is significant interest in this group of compounds because they have very potent antibacterial, anticancer, and antiviral activities . The emergence of newer resistant forms of infectious diseases and multi-drug resistant bacteria and tumors has made it essential to develop novel and more effective antibiotics . The immense diversity of marine actinomycetes, along with their underutilization, has attracted great attention from researchers to discover novel antibiotics .

属性

IUPAC Name |

N-[(4S,7R,11S,17S,20R,24S)-2,4,12,15,17,25-hexamethyl-11,24-bis[(2R)-3-methylbutan-2-yl]-27-methylsulfanyl-3,6,10,13,16,19,23,26-octaoxo-20-(quinoxaline-2-carbonylamino)-9,22-dioxa-28-thia-2,5,12,15,18,25-hexazabicyclo[12.12.3]nonacosan-7-yl]quinoxaline-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C55H72N12O12S2/c1-27(2)29(5)42-53(76)78-24-40(63-46(69)38-23-57-34-19-15-17-21-36(34)61-38)48(71)59-32(8)50(73)67(12)44-52(75)66(11)43(30(6)28(3)4)54(77)79-25-39(62-45(68)37-22-56-33-18-14-16-20-35(33)60-37)47(70)58-31(7)49(72)64(9)41(51(74)65(42)10)26-81-55(44)80-13/h14-23,27-32,39-44,55H,24-26H2,1-13H3,(H,58,70)(H,59,71)(H,62,68)(H,63,69)/t29-,30-,31+,32+,39-,40-,41?,42+,43+,44?,55?/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNYOPINACXXCOV-BCAICVSZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)N(C2CSC(C(C(=O)N(C(C(=O)OCC(C(=O)N1)NC(=O)C3=NC4=CC=CC=C4N=C3)C(C)C(C)C)C)N(C(=O)C(NC(=O)C(COC(=O)C(N(C2=O)C)C(C)C(C)C)NC(=O)C5=NC6=CC=CC=C6N=C5)C)C)SC)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C(=O)N(C2CSC(C(C(=O)N([C@H](C(=O)OC[C@H](C(=O)N1)NC(=O)C3=NC4=CC=CC=C4N=C3)[C@H](C)C(C)C)C)N(C(=O)[C@@H](NC(=O)[C@@H](COC(=O)[C@@H](N(C2=O)C)[C@H](C)C(C)C)NC(=O)C5=NC6=CC=CC=C6N=C5)C)C)SC)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C55H72N12O12S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1157.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Quinomycin | |

CAS RN |

11113-76-1 |

Source

|

| Record name | Quinomycin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011113761 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Rifamycin, 3-[(methoxyimino)methyl]-](/img/structure/B1172555.png)

![Fluorphlogopite (Mg3K[AlF2O(SiO3)3])](/img/structure/B1172561.png)